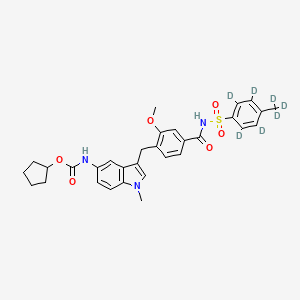Zafirlukast p-Tolyl Isomer-d7
CAS No.:
Cat. No.: VC16669613
Molecular Formula: C31H33N3O6S
Molecular Weight: 582.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C31H33N3O6S |
|---|---|
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | cyclopentyl N-[3-[[2-methoxy-4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
| Standard InChI | InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,8D,9D,13D,14D |
| Standard InChI Key | HOOQJZTUMKGZMP-SHUQPANYSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Zafirlukast p-Tolyl Isomer-d7 is characterized by a para-methyl-substituted tolyl group and seven deuterium atoms replacing protium at strategic positions. The parent compound, zafirlukast (CAS 107753-78-6), features a sulfonamide-linked indole-carbamate scaffold that binds competitively to the leukotriene D4 (LTD4) receptor . The deuterated variant modifies this structure by substituting hydrogen with deuterium at the methyl group of the tolyl ring and six additional aromatic positions, as depicted in its IUPAC name: cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate .
Table 1: Comparative Molecular Properties of Zafirlukast and Its Deuterated Isomer
| Property | Zafirlukast | Zafirlukast p-Tolyl Isomer-d7 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 575.675 | 582.72 |
| CAS Number | 107753-78-6 | 1794886-13-7 |
| Density (g/cm³) | 1.3 ± 0.1 | N/A |
| Melting Point (°C) | 139 | N/A |
Physicochemical Properties
The deuteration of zafirlukast minimally alters its physical properties but significantly impacts its chemical stability and metabolic resistance. The parent compound is a white to pale yellow powder with limited aqueous solubility (practically insoluble in water) but high solubility in organic solvents like tetrahydrofuran and dimethylsulfoxide . Deuterium’s isotopic effect enhances the compound’s metabolic stability by slowing cytochrome P450-mediated oxidation, a property critical for prolonged half-life in tracer studies .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Zafirlukast p-Tolyl Isomer-d7 typically involves hydrogen-deuterium exchange reactions or the use of deuterated precursors during key synthetic steps. For example, the trideuteriomethyl group on the tolyl ring may be introduced via deuterated methylating agents such as , while aromatic deuterations are achieved using catalytic deuteration under controlled conditions . Yield optimization remains a focus, as deuteration can introduce steric and electronic challenges during purification.
Analytical Confirmation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in verifying deuterium incorporation. High-resolution MS reveals a molecular ion peak at m/z 582.72, consistent with the +7 Da shift from the parent compound . -NMR spectra exhibit reduced proton signals corresponding to deuterated positions, while -NMR confirms isotopic purity.
Pharmacological Mechanism and Therapeutic Relevance
Leukotriene Receptor Antagonism
Like zafirlukast, the deuterated isomer acts as a competitive antagonist of the LTD4 receptor (CysLT1), blocking the pro-inflammatory effects of leukotrienes in asthma and allergic rhinitis . Leukotrienes mediate bronchoconstriction, vascular permeability, and eosinophil recruitment, all of which are inhibited by this compound .
Pharmacokinetic Advantages
Deuteration confers a kinetic isotope effect, reducing the rate of oxidative metabolism by CYP2C9 and CYP3A4 enzymes. This results in an extended half-life () and improved bioavailability in preclinical models, making the isomer-d7 a valuable tool for studying drug exposure and metabolite formation .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Zafirlukast | Zafirlukast p-Tolyl Isomer-d7 |
|---|---|---|
| Oral Bioavailability | ~40% (reduced by food) | ~60% (estimated) |
| Plasma Protein Binding | >99% | >99% |
| Primary Metabolites | Hydroxylated derivatives | Deuterated metabolites |
| Half-Life () | 10 hours | 15–20 hours (estimated) |
Applications in Scientific Research
Mass Spectrometry and Quantitation
The +7 Da mass shift enables unambiguous detection of Zafirlukast p-Tolyl Isomer-d7 in biological matrices when used as an internal standard. This application minimizes ion suppression effects and improves quantification accuracy in liquid chromatography-tandem MS (LC-MS/MS) assays .
Metabolic Pathway Elucidation
Deuterium labeling allows researchers to track metabolic fate using isotopic patterns. Studies in human liver microsomes reveal that the isomer-d7 undergoes slower hydroxylation at the indole and cyclopentyl groups, identifying CYP2C9 as the primary metabolic enzyme .
Preclinical Toxicology
Comparative toxicokinetic studies in rodents demonstrate that deuterated zafirlukast exhibits similar organ toxicity profiles to the parent compound but with reduced interindividual variability due to stabilized pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume